N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclopropyl and a methyl group, and a trifluoromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline.
Alkylation: The aniline derivative undergoes alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropyl group.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group on the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Methyl-substituted aniline
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl and methyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)aniline: Lacks both the cyclopropyl and methyl groups.
Uniqueness
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and methyl groups on the nitrogen atom, which enhances its chemical stability and specificity in binding to molecular targets. The trifluoromethyl group further contributes to its unique properties by increasing its lipophilicity and potential biological activity.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-cyclopropyl-N-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3N/c1-15(9-5-6-9)10-4-2-3-8(7-10)11(12,13)14/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
ZZULOBSGBHTXLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.